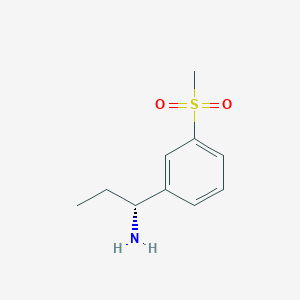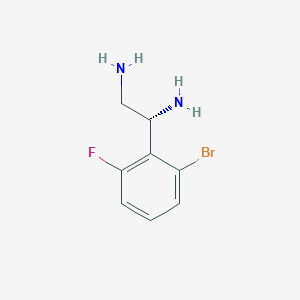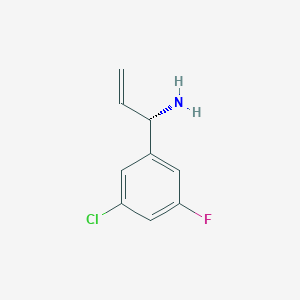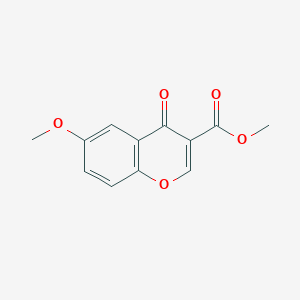
(1R)-1-(3-methanesulfonylphenyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(3-methanesulfonylphenyl)propan-1-amine is an organic compound that belongs to the class of amines It features a methanesulfonyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-methanesulfonylphenyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methanesulfonylbenzaldehyde and ®-1-phenylpropan-1-amine.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
化学反応の分析
Types of Reactions
(1R)-1-(3-methanesulfonylphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: The compound can bind to specific receptors in biological systems, influencing various physiological processes.
Medicine
Drug Development:
Therapeutic Agents: The compound may exhibit therapeutic properties such as anti-inflammatory or analgesic effects.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Chemical Manufacturing: The compound is used as a building block in the production of various chemicals.
作用機序
The mechanism of action of (1R)-1-(3-methanesulfonylphenyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group may play a crucial role in binding to active sites, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
(1R)-1-(3-methanesulfonylphenyl)ethan-1-amine: Similar structure but with an ethan-1-amine moiety.
(1R)-1-(3-methanesulfonylphenyl)butan-1-amine: Similar structure but with a butan-1-amine moiety.
Uniqueness
Structural Features: The presence of the methanesulfonyl group and the specific configuration of the amine moiety make (1R)-1-(3-methanesulfonylphenyl)propan-1-amine unique.
Reactivity: The compound’s reactivity and interaction with various reagents and biological targets may differ from similar compounds, leading to distinct applications and effects.
特性
分子式 |
C10H15NO2S |
|---|---|
分子量 |
213.30 g/mol |
IUPAC名 |
(1R)-1-(3-methylsulfonylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H15NO2S/c1-3-10(11)8-5-4-6-9(7-8)14(2,12)13/h4-7,10H,3,11H2,1-2H3/t10-/m1/s1 |
InChIキー |
MDAOFGKPCKLGQB-SNVBAGLBSA-N |
異性体SMILES |
CC[C@H](C1=CC(=CC=C1)S(=O)(=O)C)N |
正規SMILES |
CCC(C1=CC(=CC=C1)S(=O)(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15234927.png)







![1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B15234968.png)
